Introduction: The Significance of Spiromesifen-enol
Introduction: The Significance of Spiromesifen-enol
An In-depth Technical Guide to the Chemical Properties of Spiromesifen Metabolite M01 (Spiromesifen-enol)
Spiromesifen is a potent insecticide and acaricide belonging to the spirocyclic tetronic acid class of chemicals.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis, which disrupts the growth and development of target pests like whiteflies and mites.[1] In biological systems and the environment, Spiromesifen undergoes rapid transformation. The primary and most significant step in this biotransformation is the cleavage of its dimethylbutyrate ester group, yielding its major metabolite, Spiromesifen Metabolite M01, also known as Spiromesifen-enol (Sp-enol).[2]
This guide offers a detailed examination of the chemical and physical properties of Spiromesifen-enol (M01). As the principal residue found in crops, soil, and water following the application of the parent compound, a thorough understanding of M01's characteristics is paramount for researchers in environmental science, toxicology, and regulatory affairs.[3][4] This document provides field-proven analytical methodologies, explains the causality behind experimental design, and adheres to the principles of scientific integrity for professionals engaged in residue analysis and risk assessment.
Chemical Identity and Physicochemical Properties
Spiromesifen-enol is a stable butenolide compound. Its core structure consists of a 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one moiety substituted with a 2,4,6-trimethylphenyl (mesityl) group. This enol metabolite is the definitive analyte in many residue studies, as the parent ester is often fully hydrolyzed during sample work-up or as a result of metabolic processes.[5]
Data Summary: Spiromesifen Metabolite M01 Properties
The following table summarizes the key chemical identifiers and physicochemical properties of Spiromesifen-enol. It is important to note that while some experimental data is available, certain values are derived from predictive models.
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | [6][7] |
| Synonyms | Spiromesifen-enol, Spiromesifen-alcohol, 3-Mesityl-2-oxo-1-oxaspiro(4.4)non-3-en-4-ol | [2][6] |
| CAS Number | 148476-30-6 | [6][8][9] |
| Molecular Formula | C₁₇H₂₀O₃ | [8][9] |
| Molecular Weight | 272.34 g/mol | [8][9] |
| Appearance | White to Off-white Solid | [6][7] |
| Melting Point | >190°C (decomposition) to ~253-258°C (decomposition). Note: Sources report a range. | [6][7] |
| Boiling Point | 478.9 ± 45.0 °C (Predicted) | [7] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [7] |
| Solubility | Slightly soluble in DMSO and Methanol. Precise water solubility data is not publicly available. | [6][7] |
| InChI Key | UWNPKBJDSGDYAU-UHFFFAOYSA-N | [7] |
Metabolic Formation Pathway
The conversion of Spiromesifen to Spiromesifen-enol (M01) is a straightforward hydrolysis reaction. This process can be mediated by enzymes in plants and animals or occur abiotically in the environment, particularly in water.[3][10] The reaction involves the cleavage of the ester bond, releasing the active enol moiety and 3,3-dimethylbutyric acid.
Caption: Metabolic hydrolysis of Spiromesifen to its primary metabolite, M01.
Analytical Methodology for Quantification in Environmental Matrices
The accurate quantification of Spiromesifen-enol is critical for regulatory compliance and environmental monitoring. The standard and most robust approach is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity.[5][8] The following protocol is a synthesis of validated methods published by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the analysis of M01 in water.[8]
Experimental Protocol: Analysis of Spiromesifen-enol in Water by LC-MS/MS
This protocol outlines a direct injection method, suitable for clean water matrices, that provides high throughput and minimizes sample manipulation.
1. Preparation of Standards and Reagents:
-
Reagents: Use Optima-grade or equivalent acetonitrile, formic acid, and water.
-
Primary Stock Solution (100 µg/mL): Accurately weigh ~10 mg of certified Spiromesifen-enol reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at -20°C.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of an isotopically labeled analog (e.g., Spiromesifen-enol-d₃) in the same manner. The use of a stable isotope-labeled internal standard is the cornerstone of a self-validating system, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest accuracy.[8]
-
Working & Calibration Standards: Prepare a series of mixed secondary standards by diluting the primary stock solutions with 0.05% formic acid in water. A typical calibration curve might range from 0.1 ng/mL to 50 ng/mL, with the internal standard concentration held constant across all standards and samples.
2. Sample Preparation:
-
For surface or groundwater samples, minimal preparation is needed. Aliquot 500 µL of the water sample into a 2 mL HPLC vial.
-
Add a fixed volume (e.g., 50 µL) of the internal standard working solution to the vial.
-
Add 450 µL of 0.05% formic acid in water to bring the total volume to 1 mL.
-
Cap the vial and vortex thoroughly. The sample is now ready for analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is effective for separation.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both the native analyte and the internal standard—one for quantification and one for confirmation. This dual-transition monitoring is a key part of the method's trustworthiness, confirming analyte identity and preventing false positives.
4. Data Analysis and Quality Control:
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Apply a linear regression to determine the concentration in the unknown samples.
-
Validation: The method's validity is confirmed by analyzing quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples. Acceptance criteria typically require QC results to be within ±20% of the nominal value. Recovery experiments, where a known amount of analyte is spiked into a blank matrix, should yield recoveries between 70-120%.[10]
Rationale Behind Experimental Choices
-
Acidified Mobile Phase: Formic acid is added to the mobile phase to ensure the enol group of M01 remains protonated. This improves chromatographic peak shape on reverse-phase columns and promotes consistent and efficient ionization in the ESI source.
-
Reverse-Phase Chromatography: The C18 stationary phase provides effective retention for the moderately nonpolar Spiromesifen-enol molecule, separating it from more polar matrix components.
-
Tandem Mass Spectrometry (MS/MS): MS/MS is chosen for its exceptional selectivity and sensitivity. It filters for a specific parent ion (precursor) and then fragments it, filtering again for a specific product ion. This process virtually eliminates matrix interference, allowing for accurate quantification at very low levels (parts per billion or lower).[5][8]
Analytical Workflow Diagram
Caption: Workflow for the analysis of Spiromesifen-enol in water samples.
Toxicological and Environmental Significance
Toxicological assessments have generally concluded that the toxicity of Spiromesifen-enol (M01) and other major metabolites is covered by the comprehensive studies conducted on the parent compound, Spiromesifen.[2] However, M01 exhibits greater persistence and mobility in the environment compared to the parent molecule.[11] Regulatory agencies have classified Spiromesifen-enol as toxic to aquatic life with long-lasting effects, making its monitoring in environmental compartments essential for ecological risk assessment.[9] Its detection in soil and water systems confirms its role as a key terminal residue of Spiromesifen use.[3]
Conclusion
Spiromesifen Metabolite M01 (Spiromesifen-enol) is the central compound in the environmental fate and residue profile of the pesticide Spiromesifen. Its chemical properties are defined by its stable spirocyclic keto-enol structure. While comprehensive experimental data on all its physicochemical properties remain limited, robust and validated analytical methods, primarily based on LC-MS/MS, have been established for its precise quantification in diverse and complex matrices. These self-validating methods, employing internal standards and rigorous quality control, are indispensable tools for researchers, enabling accurate risk assessment and ensuring environmental safety.
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205. Retrieved from google.com/search/results?
- Ministry of Health, Labour and Welfare (MHLW), Japan. (n.d.). Analytical Method for Spiromesifen (Animal and Fishery Products). Retrieved from google.com/search/results?
- U.S. Environmental Protection Agency. (2024). Spiromesifen: Revised Section 3 Human Health Risk Assessment for Tolerances without U.S.. Regulations.gov. Retrieved from regulations.gov/document/EPA-HQ-OPP-2024-0043-0004
- Ministry of Health, Labour and Welfare (MHLW), Japan. (n.d.). Analytical Method for Spiromesifen (Agricultural Products). Retrieved from google.com/search/results?
- European Food Safety Authority (EFSA). (2012). Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen. CABI Digital Library. Retrieved from cabidigitallibrary.org/doi/10.2903/j.efsa.2012.2879
- European Food Safety Authority (EFSA). (2012). Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen. ResearchGate. Retrieved from researchgate.net/publication/273739774_Conclusion_on_the_peer_review_of_the_pesticide_risk_assessment_of_the_active_substance_spiromesifen
- Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide.
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- Sanyal, D., et al. (2014). Persistence of spiromesifen in soil: influence of moisture, light, pH and organic amendment. ResearchGate. Retrieved from researchgate.net/publication/259992361_Persistence_of_spiromesifen_in_soil_influence_of_moisture_light_pH_and_organic_amendment
- Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2005). SPIROMESIFEN.pdf.
- Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2016). SPIROMESIFEN (294).
- U.S. Environmental Protection Agency. (n.d.). Spiromesifen & Degradate(s) Independent Laboratory Validation - Water. Retrieved from google.com/search/results?
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- Federal Register. (2018). Spiromesifen; Pesticide Tolerances. Retrieved from federalregister.gov/documents/2018/09/11/2018-19611/spiromesifen-pesticide-tolerances
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- Merck Index. (n.d.). Spiromesifen. Retrieved from merckindex.com/cr-search?q=spiromesifen
- Benchchem. (n.d.). Inter-laboratory Validation of a Quantitative Method for Spiromesifen in Honey: A Comparative Guide. Retrieved from benchchem.
- LGC Standards. (n.d.). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol(Spiromesifen Metabolite M01). Retrieved from lgcstandards.com/US/en/3-Mesityl-2-oxo-1-oxaspiro-4-4-non-3-en-4-ol-Spiromesifen-Metabolite-M01-/p/TRC-M225645
- Korea Institute of Science and Technology Information. (2012). Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen. Retrieved from scienceon.kisti.re.kr/srch/selectPORSrchArticle.do?cn=ART001715459
- U.S. Environmental Protection Agency. (2020). Spiromesifen: Drinking Water Assessment for Registration Review. Regulations.gov. Retrieved from regulations.gov/document/EPA-HQ-OPP-2012-0752-0036
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